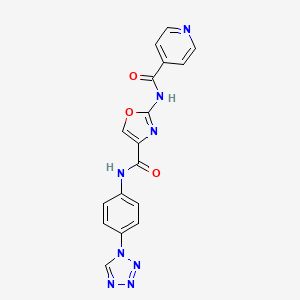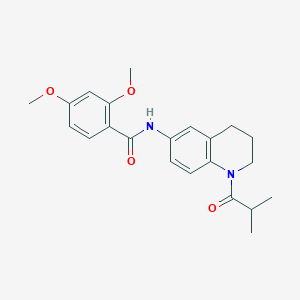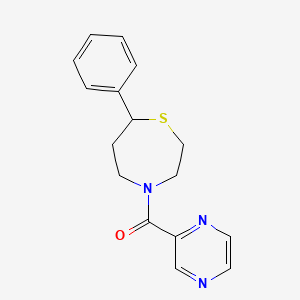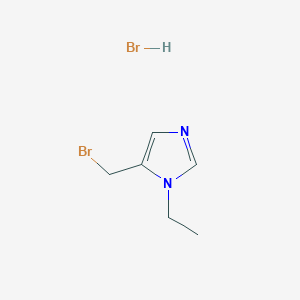
N-(4-(1H-tetrazol-1-yl)phenyl)-2-(isonicotinamido)oxazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(1H-tetrazol-1-yl)phenyl)-2-(isonicotinamido)oxazole-4-carboxamide, also known as TAK-659, is a novel small molecule inhibitor that selectively targets spleen tyrosine kinase (SYK) and has been shown to have potential therapeutic applications in various diseases.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
N-(4-(1H-tetrazol-1-yl)phenyl)-2-(isonicotinamido)oxazole-4-carboxamide and similar compounds have shown promising results in antitumor activities. In one study, related imidazotetrazines demonstrated curative activity against L-1210 and P388 leukemia, suggesting potential as broad-spectrum antitumor agents (Stevens et al., 1984).
Synthesis and Characterization
The compound's synthesis involves intricate processes like copper-catalyzed intramolecular cyclization, as seen in the synthesis of related 2-phenyl-4,5-substituted oxazoles (Kumar et al., 2012). Additionally, its nitrogen-rich energetic nature is evident in similar compounds, which undergo comprehensive characterization using techniques like Fourier transform-infrared spectroscopy and mass spectrometry (Qin et al., 2016).
Application in Continuous Flow Reactor
A continuous flow reactor application is seen in the safe generation and utilization of hydrazoic acid, a key component in the synthesis of similar 5-substituted-1H-tetrazoles (Gutmann et al., 2012).
Antimicrobial Activities
Compounds structurally similar to N-(4-(1H-tetrazol-1-yl)phenyl)-2-(isonicotinamido)oxazole-4-carboxamide have been synthesized and shown significant antimicrobial activities against various bacterial and fungal strains, highlighting their potential in treating infections (Babu et al., 2013).
Xanthine Oxidase Inhibition
N-(4-(1H-tetrazol-1-yl)phenyl)-2-(isonicotinamido)oxazole-4-carboxamide derivatives have been identified as potent xanthine oxidase inhibitors, indicating their potential in therapeutic applications for diseases related to this enzyme (Zhang et al., 2019).
Eigenschaften
IUPAC Name |
2-(pyridine-4-carbonylamino)-N-[4-(tetrazol-1-yl)phenyl]-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N8O3/c26-15(11-5-7-18-8-6-11)22-17-21-14(9-28-17)16(27)20-12-1-3-13(4-2-12)25-10-19-23-24-25/h1-10H,(H,20,27)(H,21,22,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJLCZKFXDBMLDM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=COC(=N2)NC(=O)C3=CC=NC=C3)N4C=NN=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N8O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(1H-tetrazol-1-yl)phenyl)-2-(isonicotinamido)oxazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2377864.png)


![3-({3-[3-(methylsulfanyl)phenyl]-5,5-dioxido-2-oxohexahydro-1H-thieno[3,4-d]imidazol-1-yl}methyl)benzonitrile](/img/structure/B2377868.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(pyrazin-2-yl)thiazole-4-carboxamide](/img/structure/B2377870.png)
![(2E)-4-(4-methylphenyl)-N-[3-(trifluoromethyl)anilino]-1,3-thiazole-2-carboximidoyl cyanide](/img/structure/B2377874.png)

![ethyl (2E)-3-[3,5-bis(trifluoromethyl)phenyl]-3-[(2-{[(1E)-1-[3,5-bis(trifluoromethyl)phenyl]-3-ethoxy-3-oxoprop-1-en-1-yl]amino}ethyl)amino]prop-2-enoate](/img/structure/B2377877.png)
![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2377878.png)
![7-chloro-5-oxo-N-phenethyl-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2377879.png)

![N-(1,2-oxazol-3-yl)-N'-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2377882.png)
![3-amino-N-(4-bromo-3-methylphenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2377884.png)